3-Iodopropionic acid
Overview
Description
3-Iodopropionic acid is an organic compound with the molecular formula C₃H₅IO₂. It is a derivative of propionic acid where an iodine atom is substituted at the third carbon position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
3-Iodopropionic acid (3-IPA) is a chemical compound with the formula ICH2CH2CO2H It’s known that 3-ipa is a potential monomer to form poly-3-hydroxypropionic acid and a good platform molecule to produce useful chemicals .
Mode of Action
It’s known that 3-ipa can be efficiently synthesized from glyceric acid (ga), a renewable biomass from glycerol, through hydroiodic acid mediated hydrogenation . In this process, HI is oxidized to I2 and then regenerated in situ by metal catalysts and H2 .
Biochemical Pathways
It’s known that 3-ipa can be derived from glyceric acid (ga) through a reaction pathway involving hydroiodic acid mediated hydrogenation . This pathway involves the oxidation of HI to I2 and its subsequent regeneration by metal catalysts and H2 .
Action Environment
It’s known that 3-ipa is a corrosive substance and should be handled with appropriate personal protective equipment to avoid contact with skin, eyes, and respiratory tract . It should be stored in a sealed, cool, and dry place, away from flammable items and strong acids .
Biochemical Analysis
Biochemical Properties
3-Iodopropionic acid is a potential monomer to form poly-3-hydroxypropionic acid and a good platform molecule to produce useful chemicals, e.g., 3-hydroxypropionic acid and acrylic acid, due to its highly reactive nature .
Molecular Mechanism
It is known that it can be produced by the reaction of sodium salt of this compound with sodium nitrite
Preparation Methods
3-Iodopropionic acid can be synthesized through several methods. One common method involves the conversion of glyceric acid to this compound using hydriodic acid mediated hydrogenation. In this process, glyceric acid, a renewable biomass from glycerol, is quantitatively converted to this compound at 373 K in 3 hours. Hydriodic acid acts as the reductant and is oxidized to iodine, which is then regenerated in situ by metal catalysts and hydrogen .
Chemical Reactions Analysis
3-Iodopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles. For example, it can react with nucleophiles like hydroxide ions to form 3-hydroxypropionic acid.
Reduction Reactions: It can be reduced to propionic acid under suitable conditions.
Scientific Research Applications
3-Iodopropionic acid has several scientific research applications:
Biology and Medicine: It is used in studies related to metabolic pathways and enzyme inhibition.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
3-Iodopropionic acid can be compared with other halogenated propionic acids, such as 3-bromopropionic acid and 3-chloropropionic acid. While all these compounds have similar structures, the presence of different halogen atoms (iodine, bromine, chlorine) imparts unique reactivity and properties to each compound. For example, this compound is more reactive in substitution reactions compared to its bromine and chlorine counterparts due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
Similar compounds include:
- 3-Bromopropionic acid
- 3-Chloropropionic acid
- 3-Fluoropropionic acid
These compounds share the same propionic acid backbone but differ in their halogen substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-iodopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNTNDWADEIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059710 | |
Record name | Propanoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
74.3 mg/mL at 25 °C | |
Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141-76-4, 26834-34-4 | |
Record name | 3-Iodopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Iodopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026834344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-IODOPROPIONIC ACID | |
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Record name | Propanoic acid, 3-iodo- | |
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Record name | Propanoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.000 | |
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Record name | 3-IODOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ2UC966BF | |
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Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81.5 °C | |
Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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